5-Methyl-N-phenyl-2-1H-pyridone-d5 (Pirfenidone-d5)
描述
Pirfenidone-d5 is intended for use as an internal standard for the quantification of pirfenidone by GC- or LC-MS. Pirfenidone is an orally bioavailable pyridone derivative with antifibrotic, anti-inflammatory, and antioxidant activities. It inhibits TGF-β1-stimulated increases in collagen type I, fibronectin, and Hsp47 expression in A549 lung cancer cells in a concentration-dependent manner. Pirfenidone (300 mg/kg per day) inhibits fibrosis and inhibits increases in collagen content, fibrocyte pool size, and the levels of chemokines CCL2 and CCL12 in lung in a mouse model of pulmonary fibrosis induced by bleomycin. In a mouse model of non-alcoholic steatohepatitis (NASH), pirfenidone inhibits fibrosis and increases in hepatocyte apoptosis, lobular inflammation, and hepatic expression of the fibrosis-related genes Col1a1, Timp1, Tgfb1, Pdgfb, and Fgf2 when administered at a dose of 280 mg/kg but has no effect on steatosis. Pirfenidone also inhibits NADPH-dependent lipid peroxidation in sheep liver microsomes and scavenges hydroxyl radicals (IC50s = ~6 and ~2.5 mM, respectively). Formulations containing pirfenidone have been used in the treatment of idiopathic pulmonary fibrosis.
生化分析
Biochemical Properties
Pirfenidone-d5 might reduce the expression of profibrotic factors such as transforming growth factor-β (TGF-β), and proinflammatory cytokines, like tumor necrosis factor-α (TNF-α), interleukin (IL)-4, and IL-13 . These interactions could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Cellular Effects
Pirfenidone-d5 has been shown to have antifibrotic activity in various animal models of cardiac disease . It might reduce the expression of profibrotic factors and proinflammatory cytokines, which could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Molecular Mechanism
These interactions could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Temporal Effects in Laboratory Settings
It is known that Pirfenidone-d5 is highly abundant and delocalized across the whole micro-regions of lung, kidney, and liver .
Dosage Effects in Animal Models
Pirfenidone-d5 has shown consistent antifibrotic activity in a broad array of animal models, providing a strong preclinical rationale for its clinical characterization in pulmonary fibrosis and potentially other conditions with a significant fibrotic component .
Metabolic Pathways
It is known that Pirfenidone-d5 might reduce the expression of profibrotic factors, such as transforming growth factor-β (TGF-β), and proinflammatory cytokines, which could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Transport and Distribution
Pirfenidone-d5 is highly abundant and delocalized across the whole micro-regions of lung, kidney, and liver . Its related metabolites, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone, demonstrate heterogeneous distribution patterns in lung and kidney .
Subcellular Localization
It is known that Pirfenidone-d5 is highly abundant and delocalized across the whole micro-regions of lung, kidney, and liver .
生物活性
5-Methyl-N-phenyl-2-1H-pyridone-d5, commonly referred to as Pirfenidone-d5, is a deuterated form of Pirfenidone, a synthetic compound known for its antifibrotic and anti-inflammatory properties. Originally developed for the treatment of idiopathic pulmonary fibrosis (IPF), Pirfenidone has shown significant biological activity in various clinical and preclinical studies. This article will explore the biological activity of Pirfenidone-d5, including its mechanisms of action, pharmacokinetics, efficacy in clinical trials, and safety profile.
Pirfenidone exerts its biological effects primarily through the modulation of several key pathways involved in fibrosis and inflammation:
- Inhibition of Transforming Growth Factor Beta (TGF-β) : Pirfenidone reduces TGF-β1 levels, a crucial cytokine in fibrosis development, thereby preventing the differentiation of fibroblasts into myofibroblasts and subsequent collagen production .
- Anti-inflammatory Effects : The compound downregulates pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 while promoting anti-inflammatory cytokines like IL-10. This modulation helps mitigate inflammation in fibrotic diseases .
- Antioxidant Properties : Pirfenidone scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, reducing oxidative stress-related cellular injury .
Pharmacokinetics
The pharmacokinetic profile of Pirfenidone-d5 is similar to that of its non-deuterated counterpart:
- Absorption : After oral administration, peak plasma concentrations are achieved approximately 4 hours post-dose. Food intake can influence absorption rates and peak concentrations .
- Metabolism : Approximately 70-80% of Pirfenidone is metabolized by cytochrome P450 isoforms, predominantly CYP1A2. The primary metabolite is 5-carboxy pirfenidone, which is not expected to have significant pharmacological activity .
- Elimination : About 80% of the administered dose is excreted in urine within 24 hours, predominantly as metabolites .
Clinical Efficacy
Pirfenidone has been evaluated in several pivotal clinical trials for its efficacy in treating IPF:
- CAPACITY Trials : These trials demonstrated that treatment with Pirfenidone significantly reduced the decline in forced vital capacity (FVC) compared to placebo over 52 weeks. Patients receiving Pirfenidone exhibited improved lung function and reduced mortality rates .
- ASCEND Trial : This study corroborated the findings from CAPACITY, showing a significant reduction in all-cause mortality and a slower progression of lung function decline among treated patients .
- Real-world Evidence : Observational studies have confirmed the benefits observed in clinical trials, with real-world data showing consistent reductions in FVC decline among patients treated with Pirfenidone for extended periods .
Case Studies
Several case studies have highlighted the effectiveness and safety of Pirfenidone in clinical practice:
- A retrospective study involving 351 IPF patients found that 75% experienced gastrointestinal adverse events (AEs), primarily nausea and loss of appetite. Despite these AEs, many patients continued treatment due to the drug's efficacy in preserving lung function .
- Another study reported a significant improvement in quality of life metrics among patients receiving Pirfenidone alongside standard therapies for chronic hypersensitivity pneumonitis .
Safety Profile
Pirfenidone is generally well-tolerated; however, it is associated with several side effects:
- Common Adverse Events : Gastrointestinal issues (nausea, diarrhea) and skin reactions (rash) are frequently reported but are typically manageable through dose adjustments or supportive care .
- Serious Adverse Events : While rare, some patients may experience severe liver enzyme elevations or hypersensitivity reactions. Regular monitoring is recommended for early detection .
Summary Table
Parameter | Details |
---|---|
Mechanism of Action | Inhibits TGF-β1; anti-inflammatory; antioxidant properties |
Absorption | Peak plasma concentration at ~4 hours; affected by food |
Metabolism | Primarily via CYP1A2; major metabolite is 5-carboxy pirfenidone |
Elimination | ~80% excreted via urine within 24 hours |
Clinical Trials | CAPACITY and ASCEND show reduced FVC decline and mortality |
Common AEs | Nausea, diarrhea, rash |
Serious AEs | Liver enzyme elevations; hypersensitivity reactions |
属性
IUPAC Name |
5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRGOKTTBVCFA-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849622 | |
Record name | 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-62-3 | |
Record name | 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。